Cas no 1806438-93-6 (2-Ethyl-4-hydrazinylmandelic acid)

2-Ethyl-4-hydrazinylmandelic acid 化学的及び物理的性質
名前と識別子
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- 2-Ethyl-4-hydrazinylmandelic acid
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- インチ: 1S/C10H14N2O3/c1-2-6-5-7(12-11)3-4-8(6)9(13)10(14)15/h3-5,9,12-13H,2,11H2,1H3,(H,14,15)
- InChIKey: DSKUSKVLDMEHPX-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1C=CC(=CC=1CC)NN
計算された属性
- せいみつぶんしりょう: 210.10044231 g/mol
- どういたいしつりょう: 210.10044231 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 210.23
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 95.6
2-Ethyl-4-hydrazinylmandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015027515-250mg |
2-Ethyl-4-hydrazinylmandelic acid |
1806438-93-6 | 97% | 250mg |
499.20 USD | 2021-06-17 | |
Alichem | A015027515-500mg |
2-Ethyl-4-hydrazinylmandelic acid |
1806438-93-6 | 97% | 500mg |
831.30 USD | 2021-06-17 | |
Alichem | A015027515-1g |
2-Ethyl-4-hydrazinylmandelic acid |
1806438-93-6 | 97% | 1g |
1,475.10 USD | 2021-06-17 |
2-Ethyl-4-hydrazinylmandelic acid 関連文献
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
2-Ethyl-4-hydrazinylmandelic acidに関する追加情報
Professional Introduction to 2-Ethyl-4-hydrazinylmandelic Acid (CAS No. 1806438-93-6)
2-Ethyl-4-hydrazinylmandelic acid, with the chemical formula C9H13N3O2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 1806438-93-6, has garnered attention due to its potential applications in the development of novel therapeutic agents. The unique structural features of this molecule, particularly the presence of both hydrazine and mandelic acid moieties, make it a promising candidate for further investigation in various biological and chemical contexts.
The hydrazinylmandelic acid moiety is a key structural component that contributes to the reactivity and functionality of the compound. This group has been extensively studied for its ability to participate in various chemical reactions, including condensation reactions with carbonyl compounds, which can lead to the formation of Schiff bases and other heterocyclic structures. These derivatives are of particular interest in medicinal chemistry due to their potential as bioactive molecules.
In recent years, there has been a growing interest in exploring the pharmacological properties of hydrazinyl derivatives. The 2-Ethyl-4-hydrazinylmandelic acid structure has been investigated for its potential role in modulating biological pathways associated with inflammation, pain, and neurodegenerative diseases. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a valuable scaffold for drug design.
One of the most compelling aspects of 2-Ethyl-4-hydrazinylmandelic acid is its versatility in chemical synthesis. The presence of both an ethyl group and a hydrazinyl group provides multiple sites for functionalization, allowing chemists to tailor the molecule for specific biological targets. This flexibility has led to several innovative synthetic strategies being developed, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis techniques.
The compound's potential as a pharmacological agent has also been explored in the context of cancer research. Studies have indicated that derivatives of hydrazinylmandelic acid may interfere with key signaling pathways involved in tumor growth and progression. For instance, modifications to the hydrazinylmandelic acid core have shown promise in inhibiting tyrosine kinases and other enzymes that are overexpressed in certain types of cancer. These findings have opened up new avenues for developing targeted therapies.
Furthermore, the CAS No. 1806438-93-6 identifier ensures that researchers can reliably obtain and utilize this compound for their studies. The standardized nomenclature provided by CAS numbers plays a crucial role in ensuring consistency across scientific literature and experimental protocols. This standardization is particularly important in collaborative research efforts where multiple laboratories may be working on related projects.
The synthesis of 2-Ethyl-4-hydrazinylmandelic acid involves several key steps that highlight the compound's complex structure. The introduction of the hydrazinyl group requires careful control of reaction conditions to avoid unwanted side products. Additionally, the ethyl group provides a handle for further functionalization, allowing for the creation of more complex derivatives with tailored properties.
In conclusion, 2-Ethyl-4-hydrazinylmandelic acid (CAS No. 1806438-93-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule, it is likely that further advancements will be made in both synthetic methodologies and pharmacological applications.
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